molecular formula C14H12O3 B1606688 5-Methoxy-2-phenylbenzoic acid CAS No. 92254-27-8

5-Methoxy-2-phenylbenzoic acid

Cat. No. B1606688
CAS RN: 92254-27-8
M. Wt: 228.24 g/mol
InChI Key: FNXYJNSEVNHBFK-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylbenzoic acid is a compound with the molecular formula C14H12O3 and a molecular weight of 228.24 . It is also known by its IUPAC name, 4-methoxy [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Methoxy-2-phenylbenzoic acid is 1S/C14H12O3/c1-17-11-7-8-12 (13 (9-11)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) and the InChI key is FNXYJNSEVNHBFK-UHFFFAOYSA-N . The compound has a complexity of 258 and a topological polar surface area of 46.5Ų .


Physical And Chemical Properties Analysis

5-Methoxy-2-phenylbenzoic acid has a density of 1.193g/cm3 . The boiling point, melting point, and other physical properties were not found in the search results.

Scientific Research Applications

5-Methoxy-2-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O3 . It has a molecular weight of 228.25 . This compound is used in various scientific fields, but specific applications or experimental procedures are not readily available in the sources I have access to .

Phenol derivatives, such as 5-Methoxy-2-phenylbenzoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are often used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

  • Chemical Synthesis : 5-Methoxy-2-phenylbenzoic acid can be synthesized from [1,1’-Biphenyl]-2-carboxylic acid, 4-methoxy-, methyl ester . This compound can serve as a building block in the synthesis of various other chemical compounds .

  • Material Science : Phenol derivatives, such as 5-Methoxy-2-phenylbenzoic acid, are often used in the production of plastics, adhesives, and coatings. They can improve these materials’ thermal stability and flame resistance .

  • Biological Research : m-Aryloxy phenols, a group that includes 5-Methoxy-2-phenylbenzoic acid, have potential biological activities. They have been found to have potential anti-tumor and anti-inflammatory effects .

  • Chemical Synthesis : 5-Methoxy-2-phenylbenzoic acid can be synthesized from [1,1’-Biphenyl]-2-carboxylic acid, 4-methoxy-, methyl ester . This compound can serve as a building block in the synthesis of various other chemical compounds .

  • Material Science : Phenol derivatives, such as 5-Methoxy-2-phenylbenzoic acid, are often used in the production of plastics, adhesives, and coatings. They can improve these materials’ thermal stability and flame resistance .

  • Biological Research : m-Aryloxy phenols, a group that includes 5-Methoxy-2-phenylbenzoic acid, have potential biological activities. They have been found to have potential anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

5-methoxy-2-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYJNSEVNHBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311841
Record name 5-methoxy-2-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-phenylbenzoic acid

CAS RN

92254-27-8
Record name 92254-27-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methoxy-2-phenylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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